molecular formula C11H7F3N2OS B2630232 3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone CAS No. 269736-23-4

3-phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone

Cat. No. B2630232
CAS RN: 269736-23-4
M. Wt: 272.25
InChI Key: DQYZBTFUHKZEPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone is a chemical compound with the molecular formula C11H7F3N2OS . It has a molecular weight of 272.25 . This compound is intended for research use only and is not for human or veterinary use .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-2-thioxo-6-(trifluoromethyl)-2,3-dihydro-4(1H)-pyrimidinone is represented by the formula C11H7F3N2OS . Unfortunately, I could not find more detailed information on the molecular structure analysis of this compound.

Scientific Research Applications

Pharmacological Studies

A study on "2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP)" explored its potential as an interferon inducer and immunotherapeutic agent in cancer patients. This research highlights the exploration of pyrimidinone derivatives in cancer therapy due to their immunomodulatory properties (Rios et al., 1986).

Environmental and Health Impact Studies

Research on heterocyclic amines like "2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhlP)" has shown these compounds' presence in cooked meats and their potential carcinogenic effects. Such studies are crucial for understanding dietary risks and guiding public health recommendations (Nagao et al., 1996).

Metabolic and Bioavailability Research

Investigations into the oxidative stress parameters in phenylketonuria patients have utilized various compounds to study metabolic disturbances and antioxidant responses. This research provides insight into the biochemical pathways affected by metabolic diseases and potential therapeutic strategies (Sitta et al., 2006).

Ophthalmic Applications

The compound "PhXA41, a new prostaglandin F2α analog," demonstrates the use of chemical compounds in developing treatments for glaucoma by affecting aqueous humor dynamics. This exemplifies the application of synthetic compounds in creating effective therapies for chronic conditions (Toris et al., 1993).

Nutritional Biochemistry

Studies on the biokinetics and metabolism of flavan-3-ols from dietary sources have utilized specific compounds to trace and understand their absorption, distribution, metabolism, and excretion in humans. This research aids in comprehending the health benefits and bioavailability of dietary polyphenols (Wiese et al., 2015).

properties

IUPAC Name

3-phenyl-2-sulfanylidene-6-(trifluoromethyl)-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2OS/c12-11(13,14)8-6-9(17)16(10(18)15-8)7-4-2-1-3-5-7/h1-6H,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYZBTFUHKZEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(NC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666391
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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